molecular formula C20H22N10O2 B2521869 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-((6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide CAS No. 1428351-63-6

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-((6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide

Cat. No.: B2521869
CAS No.: 1428351-63-6
M. Wt: 434.464
InChI Key: QWRRSWZDTSBEAB-UHFFFAOYSA-N
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Description

The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-((6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide is a heterocyclic acetamide derivative featuring dual aromatic systems: a pyridazine core substituted with a pyrazole moiety and a pyrimidine ring bearing a 4,5-dimethylimidazole group. The molecule’s design integrates hydrogen-bonding motifs (amide, amino, and ether linkages) and hydrophobic aromatic groups, which may enhance target binding and solubility.

Properties

IUPAC Name

N-[2-[[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N10O2/c1-14-15(2)29(13-25-14)18-10-16(23-12-24-18)21-7-8-22-19(31)11-32-20-5-4-17(27-28-20)30-9-3-6-26-30/h3-6,9-10,12-13H,7-8,11H2,1-2H3,(H,22,31)(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRRSWZDTSBEAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)C2=NC=NC(=C2)NCCNC(=O)COC3=NN=C(C=C3)N4C=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-((6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide is a complex organic molecule known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound features multiple heterocyclic structures, including:

  • Pyrazole
  • Pyridazine
  • Imidazole
  • Pyrimidine

These structural components are often associated with various biological activities, particularly in the context of drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as:

  • Kinases : Enzymes that play a crucial role in cellular signaling pathways. The presence of heterocycles like pyrazole and pyrimidine suggests potential kinase inhibition properties.

Research indicates that compounds with similar structures can modulate receptor activity and influence cellular pathways involved in inflammation and cancer progression .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole and pyrimidine derivatives. For instance:

  • Compounds similar to the target molecule have shown significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
CompoundCell LineIC50 (µM)
Example AMCF73.79
Example BA54926.00
Example CHepG217.82

These findings suggest that the target compound may possess similar or enhanced anticancer properties due to its unique structural features .

Anti-inflammatory Properties

The pyrazole moiety has been extensively studied for its anti-inflammatory effects. Research indicates that compounds containing this structure can inhibit pro-inflammatory cytokines and enzymes involved in inflammation, making them potential candidates for treating inflammatory diseases .

Case Studies

  • Study on Antitumor Activity :
    • A derivative of the target compound was tested against the NCI-H460 cell line, showing significant growth inhibition with an IC50 value of 12.50 µM. This suggests strong potential for further development as an anticancer agent .
  • Kinase Inhibition Assay :
    • In a study assessing kinase inhibition, a related compound demonstrated effective inhibition of Aurora-A kinase with an IC50 value of 0.16 µM, indicating that the target compound may also act through similar mechanisms.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Key Substituents Melting Point (°C) logP (Predicted)
Target Compound Pyridazine-Pyrimidine Pyrazole, Dimethylimidazole N/A 3.5
Compound 2e Pyrimidine-Pyridine Cyclopropyltriazole 165–167 3.8
Compound 30 Benzimidazole Triazole 230–232 2.9

Table 2: Computational Similarity Metrics

Metric Target vs. Compound 2e Target vs. Compound 30
Tanimoto (MACCS) 0.87 0.52
Dice (Morgan) 0.75 0.48

Research Findings and Implications

  • Structural Determinants of Activity : Pyridazine/pyrimidine hybrids (e.g., the target compound) exhibit broader kinase inhibition profiles than benzimidazole derivatives, as shown in hierarchical clustering of bioactivity data .
  • Synthetic Feasibility : Microwave-assisted synthesis (as in ) could optimize the target compound’s yield, though regioselectivity challenges may arise due to multiple reactive sites .

Notes

  • Heterocyclic Substitutions : The 4,5-dimethylimidazole group in the target compound likely enhances metabolic stability compared to unsubstituted imidazoles in analogs .
  • Limitations : Specific bioactivity data for the target compound are absent in the provided evidence; predictions rely on structural analogs and computational models .

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